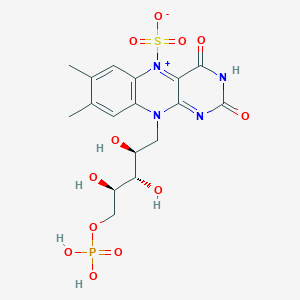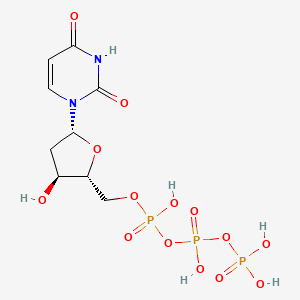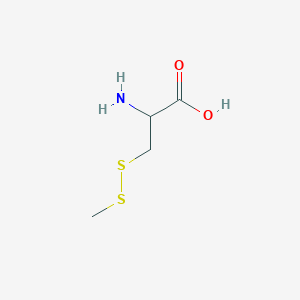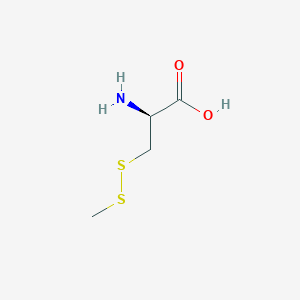
N-Sulfo-flavin mononucleotide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These nucleotides contain a flavin moiety, which is a compound that includes the tricyclic isoalloxazine ring system bearing two oxo groups at the 2- and 4-positions . This compound is a derivative of riboflavin (vitamin B2) and plays a crucial role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Sulfo-Flavin Mononucleotide typically involves the sulfonation of flavin mononucleotide. This process can be achieved through chemical reactions that introduce a sulfonate group into the flavin mononucleotide structure. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of flavin mononucleotide and its derivatives, including this compound, is primarily based on microbial fermentation processes. Genetically engineered strains of microorganisms, such as Bacillus subtilis, are used to produce high yields of these compounds. The fermentation process is optimized to ensure efficient production and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: N-Sulfo-Flavin Mononucleotide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the isoalloxazine ring system, which can participate in electron transfer processes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used to reduce the flavin moiety.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of flavin-N-oxide derivatives, while reduction reactions can yield reduced flavin mononucleotide .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Sulfo-Flavin Mononucleotide involves its role as a cofactor in enzymatic reactions. It participates in redox reactions by alternating between oxidized and reduced states. The isoalloxazine ring system facilitates electron transfer, making it an essential component in various biochemical pathways. The compound targets enzymes such as flavoproteins, which are involved in critical cellular processes .
Comparison with Similar Compounds
Flavin Mononucleotide: The parent compound of N-Sulfo-Flavin Mononucleotide, involved in similar biochemical processes but lacks the sulfonate group.
Flavin Adenine Dinucleotide: Another flavin derivative that acts as a coenzyme in redox reactions but has a more complex structure due to the presence of an adenine moiety.
Uniqueness: this compound is unique due to the presence of the sulfonate group, which enhances its solubility and reactivity in aqueous environments. This modification allows it to participate in a broader range of biochemical reactions compared to its non-sulfonated counterparts .
Properties
Molecular Formula |
C17H21N4O12PS |
|---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
7,8-dimethyl-2,4-dioxo-10-[(2S,3S,4R)-2,3,4-trihydroxy-5-phosphonooxypentyl]benzo[g]pteridin-5-ium-5-sulfonate |
InChI |
InChI=1S/C17H21N4O12PS/c1-7-3-9-10(4-8(7)2)21(35(30,31)32)13-15(18-17(26)19-16(13)25)20(9)5-11(22)14(24)12(23)6-33-34(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H3-,19,25,26,27,28,29,30,31,32)/t11-,12+,14-/m0/s1 |
InChI Key |
ZLPUGFBBLGQWBS-SCRDCRAPSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)[N+](=C3C(=O)NC(=O)N=C3N2C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)S(=O)(=O)[O-] |
Canonical SMILES |
CC1=CC2=C(C=C1C)[N+](=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)O)O)O)O)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B10778145.png)
![4,6-dideoxy-4-{[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}-alpha-D-glucopyranose](/img/structure/B10778150.png)

![[2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid](/img/structure/B10778162.png)
![(2S,5S)-2-amino-5-[1-[(2R,3R,4R,5S)-5-[[[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-carbamoylpyridin-1-ium-4-yl]-5-hydroxy-4-oxopentanoic acid](/img/structure/B10778170.png)

![1-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol](/img/structure/B10778178.png)
![[(3R,4R)-3-[[3-[(2S)-butan-2-yl]-4-hydroxybenzoyl]amino]azepan-4-yl] 4-(2-hydroxy-5-methoxybenzoyl)benzoate](/img/structure/B10778193.png)
![copper;3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,22-pentamethylporphyrin-21-id-2-yl]propanoic acid](/img/structure/B10778207.png)

![N-[4-Hydroxymethyl-cyclohexan-6-YL-1,2,3-triol]-4,6-dideoxy-4-aminoglucopyranoside](/img/structure/B10778232.png)

